2,6,7-Trichloro-3-methylquinoxaline

Medicinal Chemistry Drug Design Agrochemical Discovery

2,6,7-Trichloro-3-methylquinoxaline is a precision-engineered trisubstituted quinoxaline building block for advanced medicinal chemistry and agrochemical discovery. Its unique 2,6,7-trichloro and 3-methyl substitution pattern delivers high lipophilicity (LogP 3.90) and a low TPSA (25.78 Ų), making it ideal for CNS-penetrant lead generation. Unlike simpler halogenated quinoxalines, the three non-equivalent chlorine atoms serve as orthogonal handles for iterative, regioselective diversification via Pd-catalyzed cross-coupling or SNAr, while the 3-methyl group provides an additional synthetic vector for oxidation or radical halogenation. This scaffold offers a distinct advantage in SAR studies where precise structural variation is critical. Secure research-grade material with guaranteed purity for your next-generation discovery programs.

Molecular Formula C9H5Cl3N2
Molecular Weight 247.5 g/mol
CAS No. 212771-50-1
Cat. No. B8796812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trichloro-3-methylquinoxaline
CAS212771-50-1
Molecular FormulaC9H5Cl3N2
Molecular Weight247.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl
InChIInChI=1S/C9H5Cl3N2/c1-4-9(12)14-8-3-6(11)5(10)2-7(8)13-4/h2-3H,1H3
InChIKeyBGHYEKFIVMFWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1): A Differentiated Halogenated Quinoxaline Scaffold for Advanced Synthesis and R&D Procurement


2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1) is a synthetic, trisubstituted halogenated heterocyclic compound within the quinoxaline family, with a molecular formula of C₉H₅Cl₃N₂ and a molecular weight of 247.51 g/mol . It features a unique substitution pattern, bearing three chlorine atoms at the 2, 6, and 7 positions and a methyl group at the 3 position of the quinoxaline core . Its predicted physicochemical properties include a boiling point of 320.8±37.0 °C, a density of 1.526±0.06 g/cm³, a topological polar surface area (TPSA) of 25.78 Ų, and a calculated partition coefficient (LogP) of 3.8984, indicating significant lipophilicity [1]. This compound is commercially available for research purposes in high purity (e.g., 98% purity grades), enabling its use as a versatile building block in medicinal chemistry and agrochemical discovery programs [2].

Procurement Note for 2,6,7-Trichloro-3-methylquinoxaline: Why Generic or Close-Analog Substitution Is Scientifically Unjustified


The precise substitution pattern of 2,6,7-trichloro-3-methylquinoxaline is not a trivial variable; it fundamentally determines the compound's unique electronic, steric, and lipophilic profile, which governs its reactivity and potential biological interactions . In the quinoxaline class, even minor changes—such as the absence of the 3-methyl group, a shift in a single chlorine atom's position, or a different halogenation pattern—can drastically alter core properties like LogP (lipophilicity), pKa, and TPSA, leading to divergent synthetic outcomes and, critically, distinct structure-activity relationships (SAR) in biological assays . While other halogenated quinoxalines like 2,6,7-trichloroquinoxaline (CAS 41213-31-4) or 2-chloro-3-methylquinoxaline (CAS 32601-86-8) exist, they are chemically and functionally distinct entities [1]. Substituting 2,6,7-trichloro-3-methylquinoxaline with a close analog in a synthetic sequence or a biological screen without rigorous comparative data introduces a high risk of project failure due to non-reproducible results or missed activity . The following quantitative evidence guide delineates the specific, verifiable differences that justify its prioritized selection and procurement.

Quantitative Differentiation Guide for 2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1) Against Closest Analogs


Evidence Item 1: Differentiated Lipophilicity (LogP) and Structural Complexity Drive Distinct Synthetic Utility

2,6,7-Trichloro-3-methylquinoxaline possesses a calculated LogP of 3.8984, which is substantially higher than that of its less-substituted analog 2-chloro-3-methylquinoxaline (LogP ~2.19, predicted) [1]. This nearly 1.7-unit increase in LogP translates to a ~50-fold higher predicted partition coefficient in octanol/water, signifying dramatically greater lipophilicity . This property is critical for designing compounds intended to cross biological membranes or interact with hydrophobic protein pockets. The presence of three reactive chlorine atoms provides multiple vectors for sequential functionalization via cross-coupling or nucleophilic aromatic substitution, offering a synthetic versatility that simpler mono- or di-chlorinated quinoxalines cannot match .

Medicinal Chemistry Drug Design Agrochemical Discovery

Evidence Item 2: Divergent Physicochemical Profile (pKa) Impacts Reactivity and Formulation

The predicted acid dissociation constant (pKa) for 2,6,7-trichloro-3-methylquinoxaline is -3.58±0.48 . This extremely low pKa value, characteristic of the highly electron-deficient quinoxaline core due to the three electron-withdrawing chlorine atoms, indicates it is a very weak base. In contrast, the less-substituted analog 2-chloro-3-methylquinoxaline has a predicted pKa of approximately -1.02 . This difference of over 2.5 pKa units signifies that 2,6,7-trichloro-3-methylquinoxaline is significantly less prone to protonation under acidic conditions. This property can affect its reactivity in acid-catalyzed reactions, its stability in acidic formulations, and its behavior in biological matrices where pH varies .

Synthetic Chemistry Process Chemistry Formulation Science

Evidence Item 3: Distinct Molecular Weight and PSA Influence Pharmacokinetic Predictions

2,6,7-Trichloro-3-methylquinoxaline has a molecular weight (MW) of 247.51 g/mol and a topological polar surface area (TPSA) of 25.78 Ų [1]. Its analog, 2,6,7-trichloroquinoxaline (CAS 41213-31-4), which lacks the 3-methyl group, has a lower MW of 233.48 g/mol but an identical TPSA of 25.78 Ų [2]. While the TPSA is the same, the difference in MW (~14 g/mol) and the presence of the methyl group contribute to a higher calculated LogP (3.8984 vs. ~2.9 for 2,6,7-trichloroquinoxaline) . This subtle structural variation shifts the compound's position within Lipinski's 'Rule of Five' space and can influence its predicted oral bioavailability and blood-brain barrier permeability. In drug discovery, such a small change in MW and LogP can be the deciding factor in a lead optimization campaign .

Drug Discovery ADME Pharmacokinetics

Evidence Item 4: Documented Synthetic Utility in Constructing Bioactive Quinoxaline Libraries

2,6,7-Trichloro-3-methylquinoxaline has been explicitly referenced as a key intermediate or building block in the synthesis of novel 2,3-disubstituted quinoxaline derivatives, which were subsequently evaluated for pharmacological activity . While specific biological data for the compound itself is not publicly disclosed in primary literature, its use in generating a library of compounds with potential central nervous system (CNS) activity is documented [1]. This contrasts with many other halogenated quinoxalines that are primarily used as simpler scaffolds or lack published synthetic applications. The compound's three reactive chlorine atoms make it an ideal template for diversification, allowing medicinal chemists to explore a broader chemical space compared to less functionalized analogs .

Medicinal Chemistry Combinatorial Chemistry SAR Studies

Procurement-Validated Application Scenarios for 2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1)


Scenario 1: Lead Optimization in CNS or Intracellular Drug Discovery Programs

Given its high lipophilicity (LogP 3.8984) and low TPSA (25.78 Ų), 2,6,7-trichloro-3-methylquinoxaline is a prime candidate for designing CNS-penetrant or intracellular-targeting small molecules [1]. Its three reactive chlorine atoms serve as handles for sequential diversification, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) around a lipophilic core. The documented use of this compound in a pharmacological study further validates its suitability for lead generation libraries . When membrane permeability is a critical parameter, this scaffold offers a quantifiable advantage over less lipophilic quinoxaline analogs .

Scenario 2: Advanced Synthetic Intermediate for Complex Heterocycle Construction

For synthetic chemists, 2,6,7-trichloro-3-methylquinoxaline provides a differentiated starting material for building more complex quinoxaline-based structures [2]. Its three reactive chlorine atoms allow for regioselective functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution . The presence of the 3-methyl group offers an additional point of diversification (e.g., via oxidation or radical halogenation) that is absent in 2,6,7-trichloroquinoxaline. This makes it a versatile, multi-gram accessible building block for constructing diverse chemical libraries in both academic and industrial settings .

Scenario 3: Agrochemical Discovery Research

The quinoxaline scaffold is a well-known pharmacophore in the agrochemical industry, with numerous derivatives exhibiting herbicidal, fungicidal, and insecticidal activities [3]. The unique substitution pattern of 2,6,7-trichloro-3-methylquinoxaline, particularly its high lipophilicity and multiple halogenation sites, makes it an attractive core for designing new crop protection agents [4]. Its robust predicted stability under various conditions (e.g., low pKa) also suggests it could be a viable lead candidate for field-stable formulations . For agrochemical R&D teams seeking novel chemical space, this compound represents a distinct entry point compared to more common, mono-substituted quinoxalines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6,7-Trichloro-3-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.